O-Arachidonoyl glycidol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H36O3 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+/t22-/m0/s1 |

InChI Key |

ACYNJBAUKQMZDF-AAORCBLUSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC[C@@H]1CO1 |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

O-Arachidonoyl Glycidol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As a key modulator of the endocannabinoid system (ECS), this compound exhibits inhibitory activity against the primary enzymes responsible for the degradation of endocannabinoids. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Endocannabinoid Hydrolases

The primary mechanism of action of this compound is the inhibition of two key serine hydrolases: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] These enzymes are responsible for the breakdown of the endocannabinoids 2-AG and anandamide (AEA), respectively. By inhibiting these enzymes, this compound effectively increases the synaptic levels and prolongs the signaling of these endogenous cannabinoids.

Inhibition of Monoacylglycerol Lipase (MAGL)

This compound acts as an inhibitor of MAGL, the principal enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol.[1] The inhibition of MAGL by this compound leads to an accumulation of 2-AG, thereby enhancing the activation of cannabinoid receptors, primarily CB1 and CB2.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

In addition to its effects on MAGL, this compound also inhibits FAAH.[1][2] FAAH is the primary enzyme for the degradation of anandamide. Inhibition of FAAH by this compound results in elevated levels of anandamide, further contributing to the overall enhancement of endocannabinoid signaling.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentrations (IC50) against MAGL and FAAH.

| Target Enzyme | Substrate | Tissue/Cell Fraction | IC50 (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Rat Cerebella Cytosol | 4.5 | [1][2] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Rat Cerebella Membranes | 19 | [1][2] |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide | Rat Cerebella Membranes | 12 | [1][2] |

Signaling Pathways

The inhibitory action of this compound on MAGL and FAAH directly impacts the endocannabinoid signaling pathway. By preventing the degradation of 2-AG and anandamide, it potentiates their effects on presynaptic cannabinoid receptors (primarily CB1), leading to a reduction in neurotransmitter release.

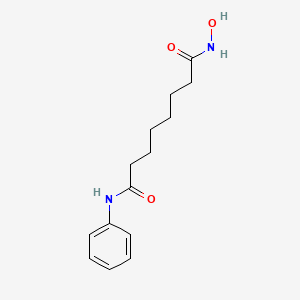

Caption: this compound inhibits MAGL and FAAH, increasing 2-AG and anandamide levels.

Experimental Protocols

The determination of the inhibitory potency of this compound against MAGL and FAAH typically involves in vitro enzyme activity assays. The following are detailed methodologies representative of those used in the field.

MAGL Inhibition Assay

This protocol is based on the hydrolysis of a substrate, such as 2-oleoylglycerol, by MAGL in the presence and absence of the inhibitor.

1. Preparation of Reagents:

- Assay Buffer: Tris-HCl (50 mM, pH 7.0) containing 1 mM EDTA.

- Enzyme Source: Cytosolic or membrane fractions from rat cerebella, or recombinant human MAGL.

- Substrate: 2-Oleoylglycerol.

- Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

- Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

- Initiate the enzymatic reaction by adding the substrate (2-oleoylglycerol).

- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

- Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).

- Extract the unhydrolyzed substrate and the product (oleic acid).

- Quantify the amount of product formed using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or by using a radiolabeled substrate and scintillation counting.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

A[label="Prepare Reagents\n(Buffer, Enzyme, Substrate, Inhibitor)"];

B[label="Pre-incubate Enzyme with\nthis compound or Vehicle"];

C [label="Initiate Reaction with Substrate\n(2-Oleoylglycerol)"];

D [label="Incubate at 37°C"];

E [label="Terminate Reaction"];

F [label="Extract and Quantify Product"];

G [label="Calculate % Inhibition and IC50"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Workflow for determining the IC50 of this compound against MAGL.

FAAH Inhibition Assay

This protocol outlines the measurement of FAAH activity through the hydrolysis of anandamide.

1. Preparation of Reagents:

- Assay Buffer: Tris-HCl (50 mM, pH 9.0) containing 1 mM EDTA.

- Enzyme Source: Membrane fractions from rat cerebella or cells overexpressing FAAH.

- Substrate: Anandamide (N-arachidonoylethanolamine).

- Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

- Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control in the assay buffer for a designated time (e.g., 15 minutes) at 37°C.

- Start the reaction by adding the anandamide substrate.

- Incubate the mixture at 37°C for a specific duration (e.g., 30 minutes).

- Stop the reaction by adding an appropriate stop solution.

- Separate the product (ethanolamine or arachidonic acid) from the unreacted substrate. If using radiolabeled anandamide ([³H]ethanolamine-anandamide), the aqueous phase containing [³H]ethanolamine can be measured by scintillation counting.

3. Data Analysis:

- Determine the percentage of inhibition for each inhibitor concentration relative to the control.

- Generate a dose-response curve by plotting the percentage of inhibition against the log of the inhibitor concentration.

- Calculate the IC50 value from the fitted curve.

A[label="Prepare Reagents\n(Buffer, Enzyme, Substrate, Inhibitor)"];

B[label="Pre-incubate Enzyme with\nthis compound or Vehicle"];

C [label="Initiate Reaction with Substrate\n(Anandamide)"];

D [label="Incubate at 37°C"];

E [label="Terminate Reaction"];

F [label="Separate and Quantify Product"];

G [label="Calculate % Inhibition and IC50"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Caption: Workflow for determining the IC50 of this compound against FAAH.

Conclusion

This compound serves as a valuable research tool for studying the endocannabinoid system. Its dual inhibitory action on both MAGL and FAAH provides a means to robustly elevate the levels of the two major endocannabinoids, 2-AG and anandamide. This comprehensive understanding of its mechanism of action, supported by quantitative data and detailed methodologies, is crucial for its application in neuroscience, pharmacology, and the development of novel therapeutics targeting the endocannabinoid system.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]

O-Arachidonoyl Glycidol: A Technical Guide to a 2-AG Analog for Endocannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). As a stable and potent inhibitor of key enzymes in the endocannabinoid system, it serves as a valuable research tool for investigating the physiological and pathological roles of 2-AG signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its enzymatic inhibition, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: this compound as a 2-AG Analog

2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, playing a crucial role in a wide array of physiological processes, including neurotransmission, inflammation, and pain perception. The biological actions of 2-AG are tightly regulated by its synthesis and degradation. The primary enzyme responsible for 2-AG hydrolysis is monoacylglycerol lipase (MAGL), with fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6) also contributing to its breakdown.

This compound is designed to mimic the structure of 2-AG and acts as an inhibitor of these hydrolytic enzymes. By blocking the degradation of 2-AG, this compound effectively elevates the endogenous levels of this endocannabinoid, thereby potentiating its signaling at cannabinoid and other receptors. This property makes it an invaluable tool for studying the therapeutic potential of enhancing 2-AG signaling in various disease models.

Quantitative Data

The inhibitory potency of this compound against the key 2-AG hydrolyzing enzymes has been determined in various studies. The following table summarizes the available quantitative data.

| Enzyme Target | This compound IC50 (µM) | 2-Arachidonoylglycerol (2-AG) IC50 (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | 4.5 (cytosolic), 19 (membrane) | 8.3 | [1][2] |

| Fatty Acid Amide Hydrolase (FAAH) | 12 | >100 | [1][2] |

| α/β-hydrolase domain 6 (ABHD6) | Data not available | Data not available |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and tissue preparation. The data presented here are for comparative purposes.

Mechanism of Action and Signaling Pathways

By inhibiting MAGL and FAAH, this compound leads to an accumulation of 2-AG. This elevated 2-AG can then activate various downstream signaling pathways, primarily through the cannabinoid receptors CB1 and CB2.

2-AG Signaling Pathway

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of O-Arachidonoyl Glycidol

Abstract

This compound is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the mammalian nervous system.[1][2][3][4] This whitepaper provides a comprehensive overview of this compound, focusing on its discovery as a dual inhibitor of the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). We present its inhibitory activity, a detailed theoretical synthesis pathway, and relevant experimental protocols. This document serves as a technical guide for researchers investigating the endocannabinoid system and developing novel therapeutics.

Discovery and Biological Activity

This compound was identified as a structural analog of 2-AG designed to probe the enzymes responsible for its degradation.[1][5] The endocannabinoid system, which includes ligands like 2-AG and anandamide (AEA), cannabinoid receptors (CB1 and CB2), and metabolic enzymes, plays a crucial role in regulating a wide array of physiological processes.[5] The levels of 2-AG and AEA are tightly controlled by the hydrolytic enzymes MAGL and FAAH, respectively.

This compound has been shown to be an effective inhibitor of both FAAH and MAGL, thereby increasing the endogenous levels of AEA and 2-AG.[1][5] This dual-inhibition profile makes it a valuable tool for studying the integrated effects of the endocannabinoid system.

Mechanism of Action

By blocking the active sites of FAAH and MAGL, this compound prevents the breakdown of anandamide and 2-AG into arachidonic acid and their respective glycerol or ethanolamine components.[1][5][6] This leads to an accumulation of endocannabinoids, enhancing their signaling at cannabinoid receptors. The diagram below illustrates this inhibitory action within the endocannabinoid signaling pathway.

Quantitative Data Summary

This compound's inhibitory potency has been quantified against both MAGL and FAAH. The following table summarizes the key IC₅₀ values obtained from in vitro assays using rat cerebellar fractions.

| Target Enzyme | Substrate | Tissue Fraction | IC₅₀ Value (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebellum (Cytosolic) | 4.5 | [1][2][4][5] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebellum (Membrane) | 19 | [1][2][4][5] |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebellum (Membrane) | 12 | [1][2][4][5] |

Synthesis of this compound

The chemical synthesis of this compound involves the esterification of glycidol with arachidonic acid.[7] The primary challenges in this synthesis are preventing the oxidation of the polyunsaturated arachidonoyl chain and avoiding the rearrangement of the acyl group.[7] A common strategy is to use an activated form of arachidonic acid for the acylation of a protected glycerol or glycidol precursor.[7]

The diagram below outlines a plausible synthetic workflow.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a representative method based on standard esterification procedures for sensitive lipids.[7]

Materials:

-

Arachidonic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

(R)-(-)-Glycidol

-

Anhydrous solvents (Hexane, Ethyl Acetate)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

Procedure:

-

Activation of Arachidonic Acid:

-

Dissolve arachidonic acid (1 equivalent) in anhydrous DCM under an inert argon atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add oxalyl chloride (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield crude arachidonoyl chloride. Proceed immediately to the next step.

-

-

Esterification:

-

Dissolve the crude arachidonoyl chloride in anhydrous DCM under an argon atmosphere.

-

In a separate flask, dissolve (R)-(-)-glycidol (1.5 equivalents) in anhydrous DCM with anhydrous pyridine (2 equivalents).

-

Cool the glycidol solution to 0°C.

-

Slowly add the arachidonoyl chloride solution to the glycidol solution dropwise.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the organic layer with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

-

-

Characterization:

Protocol for In Vitro MAGL/FAAH Inhibition Assay

This protocol describes a general method for determining the IC₅₀ of this compound.

Materials:

-

Rat brain cerebellum tissue

-

Homogenization buffer (e.g., Tris-HCl with EDTA)

-

Radiolabeled substrate: [³H]anandamide for FAAH or 2-oleoyl-[³H]glycerol for MAGL.

-

This compound stock solution in DMSO.

-

Scintillation cocktail and counter.

Procedure:

-

Enzyme Preparation:

-

Homogenize rat cerebellum tissue in ice-cold buffer.

-

Prepare cytosolic and membrane fractions by differential centrifugation (e.g., 100,000 x g spin to separate).

-

Determine the protein concentration of each fraction using a standard assay (e.g., Bradford).

-

-

Inhibition Assay:

-

In microcentrifuge tubes, add a fixed amount of enzyme preparation (e.g., 20 µg of protein).

-

Add varying concentrations of this compound (typically from 1 nM to 100 µM) or vehicle (DMSO) for the control.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Quantification:

-

Stop the reaction by adding an excess of cold chloroform/methanol (1:1).

-

Separate the released radiolabeled arachidonic acid (product) from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.

-

Quantify the amount of product formed using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a pivotal research tool for elucidating the complex roles of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL allows for the potentiation of endogenous cannabinoid signaling, offering insights that single-enzyme inhibitors cannot provide. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to produce and evaluate this and similar compounds, furthering the development of novel therapeutics for a range of disorders, including neurodegenerative diseases, pain, and cancer.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. netascientific.com [netascientific.com]

- 6. Anandamide and 2-arachidonoylglycerol inhibit fatty acid amide hydrolase by activating the lipoxygenase pathway of the arachidonate cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuroscience Effects of O-Arachidonoyl Glycidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) that has garnered significant interest in the field of neuroscience. Its primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the key enzymes responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-AG, respectively. By blocking these enzymes, this compound effectively elevates the levels of AEA and 2-AG in the brain, thereby potentiating endocannabinoid signaling. This guide provides a comprehensive overview of the neuropharmacology of this compound, including its effects on signaling pathways, quantitative data on its enzyme inhibition, and detailed experimental protocols for its investigation.

Introduction: The Endocannabinoid System and the Role of this compound

The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a crucial role in regulating a wide array of physiological processes, including mood, appetite, pain sensation, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), the endogenous lipid signaling molecules known as endocannabinoids (e.g., anandamide and 2-AG), and the enzymes that synthesize and degrade them.

This compound functions as a tool to probe and modulate the ECS by inhibiting the primary catabolic enzymes, FAAH and MAGL. This dual inhibition leads to an accumulation of both AEA and 2-AG, resulting in enhanced activation of cannabinoid receptors and subsequent downstream signaling cascades.

Mechanism of Action: Inhibition of FAAH and MAGL

This compound acts as an inhibitor of both FAAH and MAGL, the serine hydrolases responsible for the breakdown of AEA and 2-AG. This inhibition leads to an increase in the synaptic concentration and duration of action of these endocannabinoids.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound has been determined against both FAAH and MAGL. The following table summarizes the available quantitative data.

| Enzyme Target | Assay Type | Tissue Source | Substrate | IC50 (µM) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of arachidonoyl ethanolamide | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide | 12 | [1] |

| Monoacylglycerol Lipase (MAGL) | Hydrolysis of 2-oleoyl glycerol | Cytosolic fraction of rat cerebella | 2-oleoyl glycerol | 4.5 | [1] |

| Monoacylglycerol Lipase (MAGL) | Hydrolysis of 2-oleoyl glycerol | Membrane fraction of rat cerebella | 2-oleoyl glycerol | 19 | [1] |

Signaling Pathways Affected by this compound

The elevation of AEA and 2-AG levels by this compound leads to the enhanced activation of cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that trigger a variety of intracellular signaling cascades.

Endocannabinoid Signaling Pathway

The following diagram illustrates the core endocannabinoid signaling pathway and the action of this compound.

Downstream Signaling of CB1 Receptors in Neurons

Activation of presynaptic CB1 receptors by AEA and 2-AG typically leads to the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels.

Downstream Signaling of CB2 Receptors in Microglia

CB2 receptors are primarily expressed on immune cells, including microglia in the central nervous system. Their activation is generally associated with anti-inflammatory effects, modulating cytokine release and microglial activation state.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of compounds against FAAH using a fluorogenic substrate.[4]

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

A known FAAH inhibitor as a positive control (e.g., URB597)

-

Solvent for controls (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., ethanol).

-

Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

100% Activity Wells (Negative Control): Add assay buffer, diluted FAAH enzyme, and solvent (e.g., DMSO).

-

Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the desired concentration of this compound.

-

Positive Control Wells: Add assay buffer, diluted FAAH enzyme, and the positive control inhibitor.

-

Blank Wells (No Enzyme): Add assay buffer and solvent.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin reading the fluorescence in a microplate reader (e.g., excitation ~355 nm, emission ~460 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of the reaction (increase in fluorescence over time) for each well.

-

Normalize the data to the 100% activity control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow Diagram:

In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol outlines a method for assessing the inhibitory effect of compounds on MAGL activity.[5]

Materials:

-

Recombinant human MAGL

-

MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., 4-Nitrophenyl acetate or a more specific substrate)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

A known MAGL inhibitor as a positive control (e.g., JZL184)

-

Solvent for controls (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the MAGL enzyme in cold assay buffer.

-

Prepare a stock solution of the fluorogenic substrate.

-

Prepare serial dilutions of this compound and the positive control.

-

-

Assay Setup (in a 96-well plate):

-

Set up wells for 100% activity, inhibitor concentrations, positive control, and a blank (no enzyme) similar to the FAAH assay.

-

-

Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

-

Initiate Reaction: Add the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Read the fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Calculate the reaction rates, percentage of inhibition, and determine the IC50 value.

Quantification of Endocannabinoids in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of AEA and 2-AG from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Materials:

-

Brain tissue samples

-

Internal standards (deuterated AEA and 2-AG)

-

Homogenizer

-

Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization:

-

Rapidly dissect and weigh the brain tissue.

-

Homogenize the tissue in a cold buffer containing the internal standards. The buffer may contain inhibitors of FAAH and MAGL to prevent ex vivo degradation of endocannabinoids.

-

-

Lipid Extraction:

-

Add the extraction solvent to the homogenate.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipids.

-

-

Sample Cleanup (Optional):

-

For cleaner samples, the lipid extract can be passed through an SPE cartridge to remove interfering substances.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the endocannabinoids using a suitable C18 column and a gradient elution.

-

Detect and quantify AEA and 2-AG using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each analyte and their corresponding internal standards.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of AEA and 2-AG standards.

-

Calculate the concentration of AEA and 2-AG in the brain tissue samples based on the peak area ratios of the analytes to their internal standards and the calibration curve.

-

Experimental Workflow Diagram:

Expected In Vivo Effects

While specific in vivo studies on this compound are limited, the effects of dual FAAH and MAGL inhibition have been investigated using compounds like JZL195.[8][9] These studies provide a strong indication of the expected neurobehavioral outcomes following the administration of a dual inhibitor like this compound.

Expected Behavioral Effects in Rodent Models:

-

Analgesia: Dual inhibition of FAAH and MAGL is expected to produce potent analgesic effects in models of acute and chronic pain.[8]

-

Anxiolytic-like effects: Elevation of endocannabinoid levels is often associated with reduced anxiety-like behaviors.

-

Motor Effects: Inhibition of MAGL, leading to elevated 2-AG, can induce hypomotility.[8] Dual inhibition may produce a more pronounced effect.

-

Catalepsy: At higher doses, dual FAAH/MAGL inhibitors can induce catalepsy, a state of immobility.[8]

-

Cognitive Effects: The impact on learning and memory is complex and can be task-dependent.

Expected Neurochemical Effects:

-

Elevated Endocannabinoid Levels: In vivo microdialysis studies are expected to show a significant and sustained increase in the extracellular levels of both AEA and 2-AG in various brain regions following administration of this compound.[10]

Off-Target Effects and Selectivity

As a 2-AG analog, it is important to consider potential direct interactions of this compound with cannabinoid receptors. However, studies on similar 2-AG analogs suggest that they often have weak affinity for CB1 and CB2 receptors.[1] Therefore, the primary pharmacological effects of this compound are likely mediated through its inhibition of FAAH and MAGL rather than direct receptor agonism. Further investigation into its selectivity against a broader panel of serine hydrolases would be beneficial to fully characterize its off-target profile.[11]

Conclusion

This compound serves as a valuable pharmacological tool for investigating the multifaceted roles of the endocannabinoid system in the brain. Its ability to dually inhibit FAAH and MAGL provides a means to robustly and simultaneously elevate the two major endocannabinoids, AEA and 2-AG. This technical guide has provided an in-depth overview of its mechanism of action, the signaling pathways it modulates, and detailed protocols for its experimental investigation. Further research into the in vivo effects and selectivity of this compound will continue to enhance our understanding of endocannabinoid neurobiology and its therapeutic potential.

References

- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 6. CCORC [ccorc.mmjoutcomes.org]

- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the effects of reuptake and hydrolysis inhibition on interstitial endocannabinoid levels in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

O-Arachidonoyl Glycidol: A Technical Guide to its Inhibition of Monoacylglycerol Lipase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of O-Arachidonoyl glycidol as an inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for researchers in pharmacology and drug development.

Introduction to Monoacylglycerol Lipase and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, mood, appetite, and memory.[1][2] The primary bioactive lipids of the ECS are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3] 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][4] The signaling of 2-AG is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thereby terminating its signaling cascade.[1][3][5] Inhibition of MAGL presents a promising therapeutic strategy for enhancing endocannabinoid tone with potential applications in neurodegenerative diseases, inflammation, and anxiety.[6][7][8]

This compound: A 2-AG Analog and MAGL Inhibitor

This compound is an analog of 2-arachidonoylglycerol that acts as an inhibitor of MAGL.[9][10] Its structural similarity to the endogenous substrate allows it to interact with the active site of the enzyme, leading to a reduction in 2-AG hydrolysis. This inhibition elevates the levels of 2-AG, thereby potentiating endocannabinoid signaling.

Mechanism of Action

This compound functions as a competitive inhibitor of MAGL. It competes with the endogenous substrate, 2-AG, for binding to the catalytic site of the enzyme. The glycidol moiety in its structure is a key feature that contributes to its inhibitory activity. While the precise molecular interactions are still under investigation, it is hypothesized that the epoxide ring of the glycidol group may form a covalent adduct with key amino acid residues in the MAGL active site, leading to irreversible or slowly reversible inhibition.

Figure 1: this compound inhibits MAGL, increasing 2-AG levels.

Quantitative Inhibitory Data

The inhibitory potency of this compound against MAGL and its selectivity over other related enzymes, such as fatty acid amide hydrolase (FAAH), have been determined in various studies. A summary of the available quantitative data is presented below.

| Enzyme | Preparation | Substrate | IC50 (µM) | Reference |

| MAGL | Cytosolic fraction of rat cerebella | 2-Oleoyl glycerol | 4.5 | [9][10] |

| MAGL | Membrane fraction of rat cerebella | 2-Oleoyl glycerol | 19 | [9][10] |

| FAAH | Membrane fraction of rat cerebella | Arachidonoyl ethanolamide | 12 | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a MAGL inhibitor.

MAGL Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methods for determining MAGL activity using a colorimetric substrate.[2][11]

Principle: MAGL hydrolyzes a chromogenic substrate, such as 4-nitrophenyl acetate (NPA), to produce a colored product (4-nitrophenol) that can be quantified spectrophotometrically. The rate of color development is proportional to the MAGL activity.

Materials:

-

Recombinant human MAGL or tissue homogenate

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

4-Nitrophenyl acetate (NPA) solution (in a suitable solvent like DMSO)

-

This compound (or other inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the MAGL enzyme solution to the desired concentration in Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

To each well of a 96-well plate, add 50 µL of the enzyme solution.

-

Add 10 µL of the inhibitor solution (or vehicle for control) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of the NPA substrate solution to each well.

-

Immediately measure the absorbance at 405-415 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each condition.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Figure 2: Workflow for a colorimetric MAGL activity assay.

Measurement of 2-AG Levels by LC-MS/MS

This protocol outlines the general steps for quantifying endogenous 2-AG levels in biological samples following treatment with a MAGL inhibitor.[12][13]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of lipids like 2-AG. Samples are extracted, separated by chromatography, and then detected by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

Materials:

-

Biological samples (e.g., brain tissue, cell lysates)

-

Internal standard (e.g., 2-AG-d8)

-

Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol/water)

-

LC-MS/MS system

Procedure:

-

Homogenize the biological sample in a suitable buffer on ice.

-

Add a known amount of the internal standard to the homogenate.

-

Perform lipid extraction using an appropriate organic solvent.

-

Centrifuge the sample to pellet the protein and cellular debris.

-

Collect the organic supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 reverse-phase column.

-

Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of 2-AG in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Figure 3: Workflow for quantifying 2-AG levels by LC-MS/MS.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of the endocannabinoid system. Its ability to inhibit MAGL and consequently elevate 2-AG levels allows for the elucidation of 2-AG-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of MAGL inhibition and to develop novel inhibitors with improved potency and selectivity. Further research into the precise mechanism of action and in vivo efficacy of this compound will be crucial for advancing our understanding of endocannabinoid pharmacology.

References

- 1. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Me-2-arachidonoyl Glycerols: The First Potent Endocannabinoid Glyceride Templates with Stability to COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid 2-arachidonoylglycerol protects neurons against β-amyloid insults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. netascientific.com [netascientific.com]

- 11. Monoacylglycerol Lipase (MAGL) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Enzymatic Hydrolysis Inhibition by O-Arachidonoyl Glycidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl glycidol is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG) that demonstrates inhibitory activity against key enzymes of the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are critical for the degradation of the endogenous cannabinoid ligands anandamide (AEA) and 2-AG, respectively. Inhibition of FAAH and MAGL elevates the levels of these endocannabinoids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other cellular targets. This enhanced endocannabinoid tone has significant therapeutic potential for a range of pathological conditions, including pain, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the enzymatic hydrolysis inhibition by this compound, including its inhibitory potency, detailed experimental protocols for assessing its activity, and a description of the relevant signaling pathways.

Quantitative Data on Inhibitory Activity

This compound has been characterized as an inhibitor of both FAAH and MAGL. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against MAGL (measured via hydrolysis of 2-oleoylglycerol, a 2-AG analog) and FAAH (measured via hydrolysis of anandamide) are summarized in the table below.

| Enzyme Target | Substrate/Assay Condition | Inhibitor | IC50 Value (µM) |

| Monoacylglycerol Lipase (MAGL) | Cytosolic 2-oleoylglycerol (2-OG) hydrolysis | This compound | 4.5 |

| Monoacylglycerol Lipase (MAGL) | 2-OG hydrolysis in membrane fractions | This compound | 19 |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide hydrolysis | This compound | 12 |

Experimental Protocols

The following are detailed methodologies for in vitro fluorometric assays to determine the inhibitory activity of compounds like this compound against FAAH and MAGL. These protocols are based on commercially available kits and established research methodologies.

In Vitro Fluorometric FAAH Inhibition Assay

This assay quantifies FAAH activity by measuring the fluorescence of 7-amino-4-methylcoumarin (AMC), a product of the hydrolysis of a non-fluorescent substrate by FAAH.

Materials:

-

FAAH enzyme preparation (recombinant or from tissue homogenates)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., JZL195)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare FAAH Assay Buffer (1X) by diluting a 10X stock with ultrapure water.

-

Dilute the FAAH enzyme to the desired concentration in 1X FAAH Assay Buffer. Keep on ice.

-

Prepare a stock solution of the FAAH substrate in a suitable solvent like ethanol.

-

Prepare serial dilutions of the test inhibitor and positive control in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

100% Initial Activity Wells: 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.

-

Inhibitor Wells: 160 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test inhibitor at various concentrations.

-

Positive Control Wells: 160 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the positive control inhibitor.

-

Background Wells: 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.

-

-

-

Pre-incubation:

-

Incubate the plate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.

-

Immediately begin monitoring the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the initial rate of the reaction (V₀) from the linear portion of the kinetic curve for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

In Vitro Fluorometric MAGL Inhibition Assay

This assay is based on the hydrolysis of a fluorogenic substrate by MAGL to produce a fluorescent product.

Materials:

-

MAGL enzyme preparation (recombinant or from tissue homogenates)

-

MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

MAGL Substrate (e.g., 4-nitrophenylacetate or a fluorogenic substrate)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., JZL184)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (wavelengths will depend on the substrate used)

Procedure:

-

Reagent Preparation:

-

Prepare MAGL Assay Buffer (1X) from a 10X stock.

-

Dilute the MAGL enzyme in 1X MAGL Assay Buffer and keep on ice.

-

Prepare a stock solution of the MAGL substrate.

-

Prepare serial dilutions of the test inhibitor and positive control.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

100% Initial Activity Wells: 150 µL of 1X MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of solvent.

-

Inhibitor Wells: 140 µL of 1X MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the test inhibitor at various concentrations.

-

Positive Control Wells: 140 µL of 1X MAGL Assay Buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the positive control inhibitor.

-

Background Wells: 160 µL of 1X MAGL Assay Buffer and 10 µL of solvent.

-

-

-

Pre-incubation:

-

Incubate the plate for 10-30 minutes at room temperature or 37°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the MAGL substrate to all wells.

-

Measure the absorbance or fluorescence immediately in a kinetic or endpoint mode, similar to the FAAH assay.

-

-

Data Analysis:

-

Perform data analysis as described for the FAAH inhibition assay to determine the IC50 value for the MAGL inhibitor.

-

Signaling Pathways and Experimental Workflows

The inhibition of FAAH and MAGL by this compound leads to an increase in the bioavailability of anandamide and 2-AG, respectively. These endocannabinoids then act on various cellular targets to modulate downstream signaling pathways.

Caption: Signaling pathway of FAAH and MAGL inhibition.

The diagram above illustrates how this compound inhibits FAAH and MAGL, leading to increased levels of anandamide and 2-AG. This, in turn, enhances signaling through CB1 and CB2 receptors, modulating neurotransmission and reducing inflammation. The inhibition also reduces the production of arachidonic acid and pro-inflammatory prostaglandins.

Caption: Experimental workflow for in vitro inhibition assays.

This workflow diagram outlines the key steps involved in performing the in vitro enzymatic inhibition assays for FAAH and MAGL, from reagent preparation to data analysis and reporting of IC50 values.

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential of dual FAAH and MAGL inhibition. Its ability to elevate endocannabinoid levels and modulate downstream signaling pathways highlights the importance of the endocannabinoid system in maintaining physiological homeostasis. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound and similar compounds. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

O-Arachidonoyl Glycidol: A Technical Guide to its Impact on Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of O-Arachidonoyl glycidol, a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound serves as a valuable research tool for studying the endocannabinoid system (ECS) by modulating the levels of endogenous cannabinoid ligands. This document details its mechanism of action as an inhibitor of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). We present its inhibitory potency, detail experimental protocols for assessing its activity and downstream effects, and illustrate the impacted signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in the study of endocannabinoid signaling.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and crucial neuromodulatory system that plays a regulatory role in a vast array of physiological processes, including pain perception, mood, appetite, and memory. The primary bioactive lipids of the ECS are the endocannabinoids, principally N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG). The signaling activity of these endocannabinoids is tightly controlled by the rates of their synthesis and degradation.

Two key enzymes are responsible for the degradation of anandamide and 2-AG:

-

Fatty Acid Amide Hydrolase (FAAH): Primarily responsible for the hydrolysis of anandamide into arachidonic acid and ethanolamine.

-

Monoacylglycerol Lipase (MAGL): The main enzyme responsible for the breakdown of 2-AG into arachidonic acid and glycerol.

This compound is a synthetic analog of 2-AG. Its primary utility in research stems from its ability to inhibit both FAAH and MAGL, thereby preventing the degradation of anandamide and 2-AG. This dual inhibition leads to an elevation in the endogenous levels of these endocannabinoids, potentiating their signaling through cannabinoid receptors, primarily CB1 and CB2.

Mechanism of Action

This compound acts as an inhibitor of the serine hydrolases FAAH and MAGL. By blocking the active sites of these enzymes, it prevents the breakdown of their respective primary substrates, anandamide and 2-AG. This leads to an accumulation of these endocannabinoids in the synaptic cleft and other tissues, resulting in enhanced activation of cannabinoid receptors and subsequent downstream signaling events.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the reported in vitro inhibitory potency of this compound against MAGL and FAAH. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Enzyme Target | Preparation | Substrate Used in Assay | IC50 Value (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 2-oleoylglycerol | 4.5 | |

| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 2-oleoylglycerol | 19 | |

| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | Anandamide | 12 |

Experimental Protocols

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound on MAGL and FAAH activity.

4.1.1. MAGL Inhibition Assay (Radiometric)

-

Materials:

-

Rat brain cytosol preparation (source of MAGL)

-

This compound

-

Radiolabeled substrate: [³H]-2-oleoylglycerol ([³H]2-OG)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the rat brain cytosol preparation.

-

Add the different concentrations of this compound or vehicle control to the tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the [³H]2-OG substrate.

-

Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding an acidic stop solution (e.g., chloroform/methanol, 2:1 v/v).

-

Separate the radiolabeled product (e.g., [³H]-glycerol) from the unreacted substrate using liquid-liquid extraction or chromatography.

-

Quantify the amount of radioactivity in the product phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

4.1.2. FAAH Inhibition Assay (Radiometric)

-

Materials:

-

Rat brain membrane preparation (source of FAAH)

-

This compound

-

Radiolabeled substrate: [³H]-anandamide

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

-

Scintillation cocktail and counter

-

-

Procedure:

-

The procedure is analogous to the MAGL inhibition assay, with the following key differences:

-

Use a rat brain membrane preparation as the enzyme source.

-

Use [³H]-anandamide as the substrate.

-

The assay is typically run at a more alkaline pH (e.g., pH 9.0) to optimize FAAH activity.

-

-

The radiolabeled product to be quantified will be [³H]-ethanolamine.

-

Quantification of Endocannabinoid Levels by LC-MS/MS

Objective: To measure the levels of anandamide and 2-AG in biological samples (e.g., brain tissue, cell culture) following treatment with this compound.

-

Materials:

-

Biological sample (e.g., brain tissue from treated and control animals)

-

Internal standards (deuterated anandamide-d8 and 2-AG-d8)

-

Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol/water)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

-

Procedure:

-

Sample Homogenization: Homogenize the biological sample in a cold extraction solvent containing the internal standards. The internal standards are crucial for accurate quantification, correcting for variations in extraction efficiency and instrument response.

-

Lipid Extraction: Perform a lipid extraction using a suitable method, such as liquid-liquid extraction or solid-phase extraction.

-

Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the endocannabinoids from other lipids using a suitable chromatography column and gradient.

-

Detect and quantify the endocannabinoids and their deuterated internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise measurement of the target analytes.

-

-

Data Analysis: Calculate the concentrations of anandamide and 2-AG in the original sample by comparing the peak area ratios of the endogenous endocannabinoids to their respective internal standards against a standard curve.

-

Visualization of Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway

Methodological & Application

Application Notes and Protocols for O-Arachidonoyl Glycidol in In-Vitro Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG). It serves as a valuable research tool for studying the endocannabinoid system by acting as an inhibitor of key metabolic enzymes, primarily fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These serine hydrolases are responsible for the degradation of the endocannabinoid signaling lipids, anandamide (AEA) and 2-AG, respectively. Inhibition of FAAH and MAGL by this compound leads to an accumulation of their respective substrates, thereby potentiating endocannabinoid signaling. This document provides detailed application notes and protocols for the use of this compound in in-vitro enzyme assays to characterize its inhibitory effects on FAAH and MAGL.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, oxiranylmethyl ester |

| CAS Number | 439146-24-4[1] |

| Molecular Formula | C₂₃H₃₆O₃[1] |

| Molecular Weight | 360.5 g/mol [1] |

| Purity | ≥98%[1] |

| Formulation | A solution in methyl acetate[1] |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 50 mg/ml[1] |

In-Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Condition | IC₅₀ Value | Mechanism of Inhibition | Kᵢ Value |

| Fatty Acid Amide Hydrolase (FAAH) | Membrane fraction of rat cerebella | 12 µM[1] | Not explicitly defined in literature | Not available |

| Monoacylglycerol Lipase (MAGL) | Cytosolic fraction of rat cerebella | 4.5 µM[1] | Likely irreversible (inferred from glycidol moiety) | Not available |

| Monoacylglycerol Lipase (MAGL) | Membrane fraction of rat cerebella | 19 µM[1] | Likely irreversible (inferred from glycidol moiety) | Not available |

Signaling Pathway

Caption: Endocannabinoid signaling pathway and points of inhibition by this compound.

Experimental Workflow

Caption: General workflow for determining the inhibitory potency of this compound.

Experimental Protocols

Protocol 1: In-Vitro Fluorescence-Based FAAH Inhibition Assay

Principle: This assay measures the activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to FAAH activity. This compound, as an inhibitor, will decrease the rate of this reaction, allowing for the determination of its inhibitory potency (IC₅₀).

Materials:

-

Human recombinant FAAH or tissue homogenate containing FAAH

-

This compound

-

N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

DMSO (for dissolving compounds)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

-

Prepare a stock solution of AAMCA substrate in an appropriate organic solvent (e.g., ethanol or DMSO). Dilute with assay buffer to the final working concentration just before use.

-

Dilute the FAAH enzyme preparation in cold assay buffer to the desired concentration. Keep on ice.

-

-

Assay Protocol:

-

To the wells of a black 96-well plate, add 10 µL of the various dilutions of this compound or vehicle (DMSO in assay buffer for control).

-

Add 170 µL of assay buffer to each well.

-

Add 10 µL of the diluted FAAH enzyme solution to all wells except the background control wells. For background wells, add 10 µL of assay buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for 15-30 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the background control from all other rates.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In-Vitro Fluorescence-Based MAGL Inhibition Assay

Principle: This assay quantifies MAGL activity through the hydrolysis of a fluorogenic substrate, such as 4-methylumbelliferyl arachidonate or a proprietary fluorescent substrate that releases a fluorescent product upon cleavage. The inhibition of this reaction by this compound is measured to determine its IC₅₀ value.

Materials:

-

Human recombinant MAGL or tissue homogenate containing MAGL

-

This compound

-

Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonate)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

-

DMSO (for dissolving compounds)

-

Black 96-well microplate

-

Fluorescence microplate reader (wavelengths dependent on the substrate used)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to obtain the desired final concentrations.

-

Prepare the fluorogenic MAGL substrate stock solution in an appropriate solvent and dilute to the final working concentration in assay buffer immediately prior to use.

-

Dilute the MAGL enzyme preparation in cold assay buffer to the appropriate concentration. Keep the enzyme on ice.

-

-

Assay Protocol:

-

Add 10 µL of the serially diluted this compound or vehicle control to the wells of a black 96-well plate.

-

Add 80 µL of the diluted MAGL enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorogenic MAGL substrate solution to each well.

-

Measure the fluorescence intensity kinetically at 37°C for 20-40 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the reaction velocity (V) for each concentration of this compound from the linear phase of the fluorescence versus time plot.

-

Correct for background fluorescence by subtracting the rate of a no-enzyme control.

-

Determine the percentage of inhibition for each inhibitor concentration as described in the FAAH assay protocol.

-

Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC₅₀ value.

-

References

Protocol for the Dissolution and Storage of O-Arachidonoyl glycidol

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol is a crucial analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). It serves as a potent inhibitor of enzymes responsible for 2-AG degradation, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[1][2][3] By blocking these enzymes, this compound effectively increases the endogenous levels of 2-AG, making it an invaluable tool for studying the endocannabinoid system's role in various physiological and pathological processes. This document provides a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.

Data Presentation

The solubility of this compound in various organic solvents is summarized in the table below. This information is critical for preparing stock solutions for in vitro and in vivo studies.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 20 mg/mL[1][4] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1][4] |

| Ethanol | 50 mg/mL[1][4] |

Experimental Protocols

1. Materials and Equipment

-

This compound (typically supplied in methyl acetate)

-

Anhydrous ethanol, DMSO, or DMF

-

Inert gas (e.g., argon or nitrogen)

-

Glass vials with PTFE-lined screw caps

-

Calibrated micropipettes

-

Vortex mixer

-

Centrifuge (optional)

-

-20°C or -80°C freezer

2. Protocol for Preparing a Stock Solution

This protocol describes the preparation of a stock solution from this compound supplied in methyl acetate. The initial solvent is typically removed to allow for dissolution in a solvent more suitable for the intended experimental application.

2.1. Evaporation of Methyl Acetate

-

Under a gentle stream of inert gas (argon or nitrogen), carefully evaporate the methyl acetate from the vial containing this compound. This should be done in a well-ventilated fume hood.

-

Continue the evaporation until a thin lipid film is visible at the bottom of the vial. Avoid harsh heating, as it may degrade the compound.

2.2. Dissolution of this compound

-

Add a precise volume of the desired anhydrous solvent (e.g., ethanol, DMSO, or DMF) to the vial containing the dried lipid film to achieve the target concentration.

-

Tightly cap the vial and vortex thoroughly until the lipid film is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.

-

For optimal results, it is recommended to prepare a concentrated primary stock solution, which can then be diluted for working solutions.

3. Storage of Stock Solutions

-

This compound has a stability of at least two years when stored correctly.[1][4]

-

Store the stock solution in a tightly sealed glass vial with a PTFE-lined cap at -20°C or -80°C.

-

To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

-

Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Keep the receptacle tightly sealed and store in cool, dry conditions.[5]

4. Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[1][5]

-

Handle the compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

Visualizations

Experimental Workflow

Caption: Workflow for preparing and storing this compound stock solutions.

Signaling Pathway

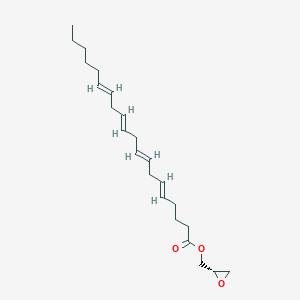

Caption: this compound inhibits MAGL, increasing 2-AG levels and signaling.

References

O-Arachidonoyl Glycidol: Applications in Mass Spectrometry for Enzyme Inhibition and Lipidomics

Introduction

O-Arachidonoyl glycidol (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its structure, featuring a stable glycidol group in place of the glycerol backbone, renders it a valuable tool for researchers in the fields of lipidomics and drug discovery. Primarily, OAG functions as an irreversible inhibitor of key enzymes in the endocannabinannabinoid system, namely monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). This inhibitory activity makes OAG a powerful chemical probe for studying the physiological and pathological roles of these enzymes. Mass spectrometry, with its high sensitivity and specificity, is an indispensable technique for elucidating the effects of OAG on enzyme activity and for its quantification in complex biological matrices.

These application notes provide detailed protocols for the use of this compound in mass spectrometry-based enzyme inhibition assays and as a potential analytical standard in lipidomics research. The methodologies are intended for researchers, scientists, and drug development professionals working to understand the endocannabinoid system and develop novel therapeutics.

Application 1: In Vitro Inhibition of Monoacylglycerol Lipase (MAGL) Activity using this compound Coupled with LC-MS/MS

This application note describes a detailed protocol for assessing the inhibitory potential of this compound against monoacylglycerol lipase (MAGL) in vitro. The activity of MAGL is determined by quantifying the formation of its product, arachidonic acid, from the substrate 2-arachidonoylglycerol (2-AG) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Principles

The assay relies on the incubation of a source of MAGL enzyme (e.g., recombinant human MAGL or tissue homogenates) with its natural substrate, 2-AG, in the presence and absence of OAG. The reaction is terminated, and the product, arachidonic acid, is extracted and quantified by LC-MS/MS. The inhibitory effect of OAG is determined by comparing the amount of arachidonic acid produced in the presence of the inhibitor to the amount produced in its absence.

Quantitative Data Summary

The inhibitory potency of this compound against MAGL and FAAH is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes previously reported IC50 values for OAG.

| Enzyme Target | This compound IC50 (µM) |

| Monoacylglycerol Lipase (MAGL) | ~5-10 |

| Fatty Acid Amide Hydrolase (FAAH) | ~10-20 |

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Experimental Protocol: In Vitro MAGL Inhibition Assay

Materials and Reagents:

-

This compound (OAG)

-

2-Arachidonoylglycerol (2-AG)

-

Recombinant human MAGL or tissue homogenate (e.g., mouse brain)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

-

Internal Standard (IS): Deuterated arachidonic acid (e.g., arachidonic acid-d8)

-

Quenching Solution: Acetonitrile containing the internal standard

-

Extraction Solvent: Ethyl acetate

-

LC-MS/MS system (Triple Quadrupole)

-

C18 reverse-phase LC column

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of OAG and 2-AG in a suitable organic solvent (e.g., DMSO or ethanol).

-

Prepare working solutions of OAG and 2-AG by diluting the stock solutions in Assay Buffer.

-

Prepare the Quenching Solution containing a known concentration of the internal standard.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, add the following in order:

-

Assay Buffer

-

OAG working solution (at various concentrations for IC50 determination) or vehicle control.

-

MAGL enzyme solution.

-

-

Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the 2-AG working solution. The final substrate concentration should be at or near the Km of the enzyme.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold Quenching Solution.

-

Vortex the mixture thoroughly and centrifuge to pellet precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding ethyl acetate. Vortex and centrifuge to separate the phases.

-

Collect the upper organic layer containing arachidonic acid.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the LC-MS/MS mobile phase for analysis.

-

LC-MS/MS Analysis of Arachidonic Acid:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate arachidonic acid from other components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Arachidonic Acid: m/z 303.2 -> 259.3 (quantifier), m/z 303.2 -> 59.1 (qualifier)

-

Arachidonic Acid-d8 (IS): m/z 311.2 -> 267.3

-

-